

3,5-Dimethylphenylacetonitrile CAS 39101-54-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethylphenylacetonitrile

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An In-Depth Technical Guide to **3,5-Dimethylphenylacetonitrile** (CAS 39101-54-7)

Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethylphenylacetonitrile** (CAS 39101-54-7), a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols with mechanistic insights, and modern analytical methodologies. Furthermore, it explores its synthetic utility, particularly its role as a key building block and its application in the context of pharmaceutical quality control, such as for the drug Anastrozole[1]. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to ensure scientific integrity and practical applicability.

Introduction to a Versatile Synthetic Intermediate

3,5-Dimethylphenylacetonitrile, also known as 3,5-dimethylbenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecular architectures[2][3]. Its structure, featuring a phenyl ring substituted with two methyl groups and a cyanomethyl group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The nitrile functionality is particularly versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloadditions, making it a cornerstone for generating diverse chemical scaffolds.

Its significance is notably highlighted in the pharmaceutical industry, where it is used in analytical method development and as a reference standard for quality control during the production of active pharmaceutical ingredients (APIs) like Anastrozole^[1]. Understanding the synthesis, properties, and handling of this compound is therefore critical for scientists engaged in medicinal chemistry and process development.

Physicochemical Properties and Spectroscopic Profile

The fundamental physical and chemical characteristics of **3,5-Dimethylphenylacetonitrile** are summarized below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

Property	Value	Source(s)
CAS Number	39101-54-7	[2][4]
Molecular Formula	C ₁₀ H ₁₁ N	[5]
Molecular Weight	145.20 g/mol	[5]
IUPAC Name	2-(3,5-dimethylphenyl)acetonitrile	[4]
Synonyms	3,5-Dimethylbenzyl cyanide, 3,5-Xylylacetonitrile	[1]
Appearance	Solid	[2]
Melting Point	41-44 °C	[2]
Boiling Point	128-132 °C @ 15 torr; 170 °C @ 20 mm	[2][6]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Spectroscopic Characterization:

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around $2240\text{-}2260\text{ cm}^{-1}$, characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration. Aromatic C-H stretching will appear above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should reveal a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the two protons of the methylene ($-\text{CH}_2-$) group.
 - ^{13}C NMR: The spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the methylene carbon, the four unique aromatic carbons, and the methyl carbons.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $\text{m/z} = 145$. Key fragmentation patterns would likely involve the loss of the cyano group or cleavage at the benzylic position.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing **3,5-Dimethylphenylacetonitrile** is through the nucleophilic substitution of a 3,5-dimethylbenzyl halide with a cyanide salt^[7]. This reaction proceeds via a classic $\text{S}_{\text{n}}2$ mechanism, where the cyanide ion acts as the nucleophile.

Causality in Protocol Design: The choice of 3,5-dimethylbenzyl chloride or bromide as the starting material is based on its commercial availability and reactivity. Sodium cyanide is a cost-effective and potent source of the cyanide nucleophile^[8]. The solvent system, typically a mixture of a polar protic solvent like ethanol and water, is crucial for dissolving both the organic substrate and the inorganic cyanide salt, thereby facilitating the reaction^[8]. A phase-transfer catalyst can be employed to enhance reaction rates in biphasic systems^[9].

Detailed Synthesis Protocol: Cyanation of 3,5-Dimethylbenzyl Chloride

Objective: To synthesize **3,5-Dimethylphenylacetonitrile** via an $\text{S}_{\text{n}}2$ reaction.

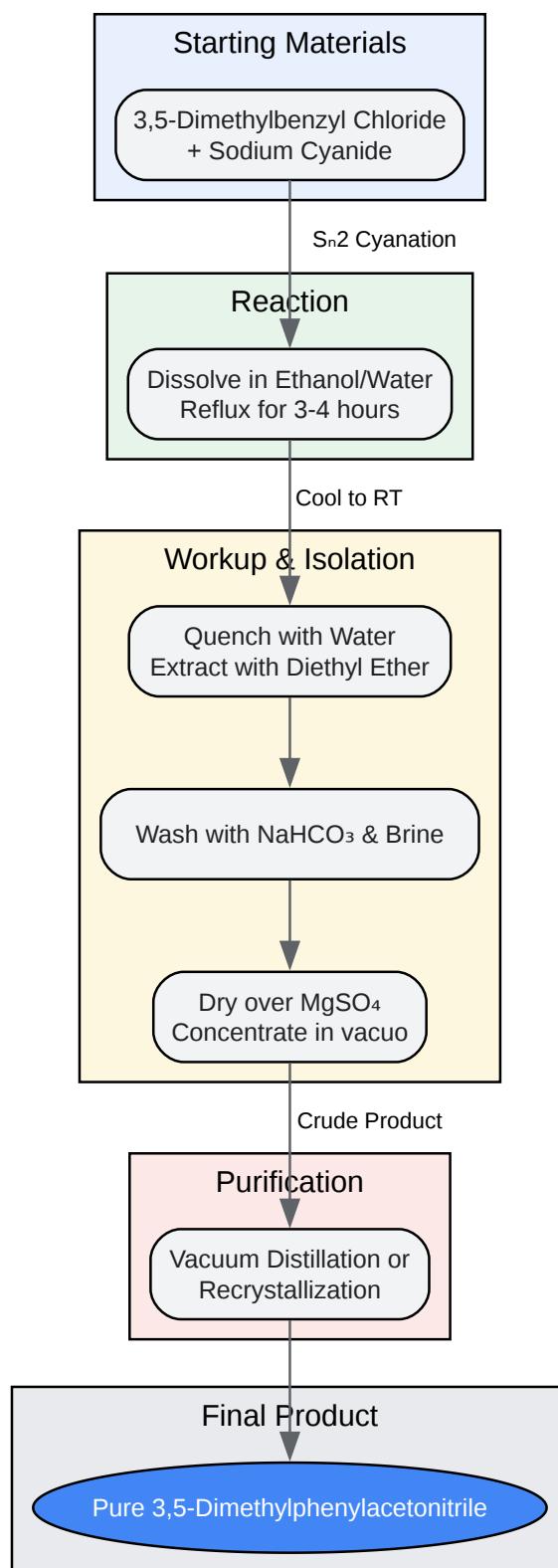
Materials:

- 3,5-Dimethylbenzyl chloride
- Sodium cyanide (NaCN)
- Ethanol (95%)
- Deionized water
- Diethyl ether or Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water. Extreme caution is required when handling cyanides.
- **Addition of Substrate:** To the stirred cyanide solution, add a solution of 3,5-dimethylbenzyl chloride dissolved in 95% ethanol. The addition should be done portion-wise to control any initial exotherm.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
- **Workup - Quenching and Extraction:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and an organic extraction solvent (e.g., diethyl ether).
- **Layer Separation:** Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

- **Washing:** Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine[10].
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol to yield the pure **3,5-Dimethylphenylacetonitrile**[10].



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Fig. 1: General workflow for the synthesis of **3,5-Dimethylphenylacetonitrile**.

Analytical Methodologies

To ensure the purity and identity of synthesized **3,5-Dimethylphenylacetonitrile**, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a preferred technique for assessing purity due to its high resolution and sensitivity.

Protocol for Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a **3,5-Dimethylphenylacetonitrile** sample.

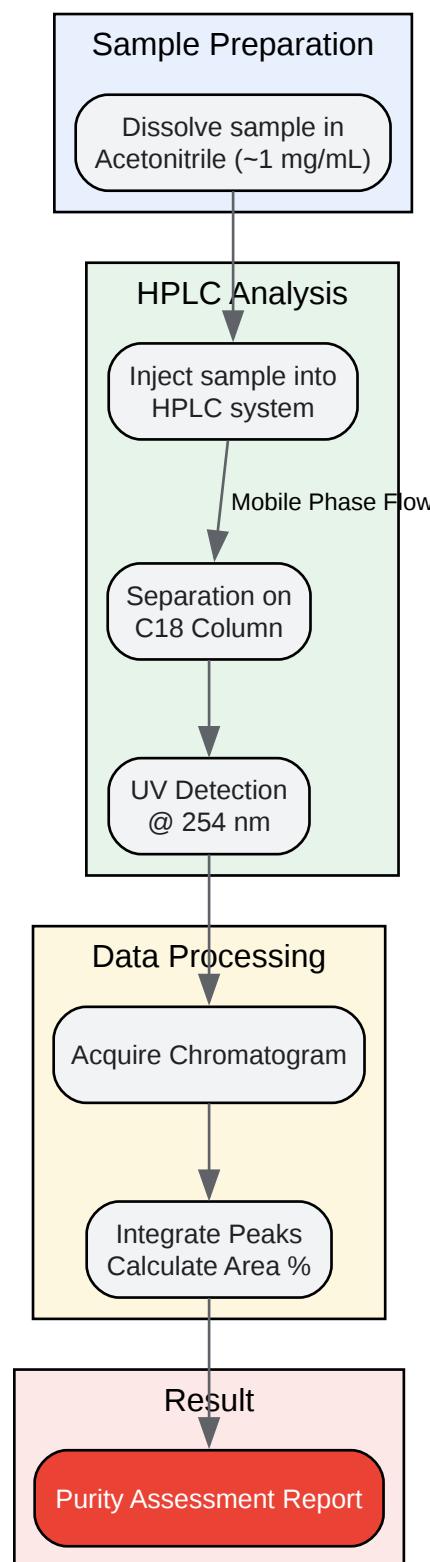
Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., Newcrom R1)[11].
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water[11]. For Mass Spectrometry compatibility, 0.1% formic acid can be added to both solvents. Otherwise, 0.1% phosphoric acid can be used[11]. A typical starting condition could be 60:40 MeCN:Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.

- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
- Analysis: Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.



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Fig. 2: Standard workflow for purity analysis via HPLC.

Synthetic Utility and Applications in Drug Development

The true value of **3,5-Dimethylphenylacetonitrile** lies in its application as a versatile intermediate. The nitrile group can be readily transformed into other functional groups, providing access to a wide array of derivatives.

- Hydrolysis: Acidic or basic hydrolysis of the nitrile yields 3,5-dimethylphenylacetic acid, a precursor for anti-inflammatory agents and other pharmaceuticals.
- Reduction: Reduction of the nitrile, for example with LiAlH_4 or catalytic hydrogenation, produces 2-(3,5-dimethylphenyl)ethanamine, a key building block for synthesizing biologically active compounds.
- Grignard Reaction: Reaction with Grignard reagents can lead to the formation of ketones, further expanding its synthetic potential.

In the context of drug development, **3,5-Dimethylphenylacetonitrile** is particularly relevant as an impurity and reference standard in the synthesis of Anastrozole^[1]. Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. The precise control and monitoring of intermediates and potential impurities like **3,5-Dimethylphenylacetonitrile** are mandated by regulatory guidelines to ensure the safety and efficacy of the final drug product^[1].

Safety, Handling, and Storage

DANGER: **3,5-Dimethylphenylacetonitrile** is a highly toxic substance and must be handled with extreme care.

- Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled^[4]. It may cause skin and serious eye irritation. Effects from contact or inhalation may be delayed^[6].
- Personal Protective Equipment (PPE):
 - Respiratory: A positive pressure self-contained breathing apparatus (SCBA) or a full facepiece respirator approved under appropriate government standards is mandatory^[6] [12].

- Hand Protection: Wear impervious protective gloves[6][12].
- Eye Protection: Use chemical safety goggles and a face shield[12].
- Body Protection: Wear impervious protective clothing to prevent any skin contact[6][12].
- Handling: All manipulations must be performed in a well-ventilated chemical fume hood or a closed system[12]. Avoid generating dust or aerosols. Wash hands and face thoroughly after handling.
- First Aid Measures:
 - Inhalation: Immediately remove the person to fresh air and call a poison center or doctor[6]. If breathing is difficult, administer oxygen[6].
 - Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 20 minutes and call a poison center or doctor[6][12].
 - Eye Contact: Immediately flush eyes with running water for at least 20 minutes[6].
 - Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[12].
- Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. The storage area should be locked up and accessible only to authorized personnel[12]. Store away from incompatible materials such as oxidizing agents[12].

Conclusion

3,5-Dimethylphenylacetonitrile is a chemical of significant utility, bridging basic organic synthesis with critical applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an important intermediate for researchers. However, its high toxicity necessitates a thorough understanding of and strict adherence to safety protocols. This guide provides the foundational knowledge and practical procedures required to handle, synthesize, and analyze this compound effectively and safely, empowering scientists in their research and development endeavors.

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- To cite this document: BenchChem. [3,5-Dimethylphenylacetonitrile CAS 39101-54-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137505#3-5-dimethylphenylacetonitrile-cas-39101-54-7]

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